molecular formula C3H7NO2<br>C3H7NO2<br>NH2COOC2H5 B1682113 Urethane CAS No. 51-79-6

Urethane

Cat. No.: B1682113
CAS No.: 51-79-6
M. Wt: 89.09 g/mol
InChI Key: JOYRKODLDBILNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Urethane, also known as ethyl carbamate, primarily targets neuronal nicotinic acetylcholine, gamma-aminobutyric acid (GABA)-A, and glycine receptors . These receptors play a crucial role in the central nervous system (CNS), where they function as major inhibitory neurotransmitters .

Mode of Action

This compound interacts with its targets by potentiating the functions of these receptors . This means that this compound enhances the effects of these neurotransmitters, leading to changes in the neuronal activity. This compound also inhibits N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner .

Biochemical Pathways

This compound affects various biochemical pathways. It is actively metabolized by cytochrome P450 enzymes, such as CYP2E1, into potent genotoxic derivatives, such as N-hydroxy-urethane, vinyl carbamate, and vinyl carbamate epoxide . The conversion of this compound to its DNA reactive derivative (N-Hydroxy-urethane) is essential for cancer induction and tumour formation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound is a potent carcinogen causing a wide variety of local and systemic tumours in laboratory animals . It has been found to bind to nucleic acids in vivo, inducing sister chromatid exchanges in human lymphocytes, or causing DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound coatings used in various industries are sensitive to moisture and temperature fluctuations in the uncured state . Moreover, the environmental degradation of this compound is influenced by various factors, including the synergistic action of different environmental elements and interactions between the polymer and living organisms .

Biochemical Analysis

Biochemical Properties

Urethane interacts with a variety of enzymes, proteins, and other biomolecules. One such enzyme is urethanase, which can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . Urethanase has been detected as an intracellular enzyme from yeast, filamentous fungi, and bacteria .

Cellular Effects

It is known that this compound can interact with cellular enzymes like urethanase, potentially influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like urethanase. This enzyme can degrade this compound, reducing its carcinogenic potential .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are still being studied. It is known that urethanase, an enzyme that interacts with this compound, can degrade this compound, potentially reducing its long-term effects on cellular function .

Dosage Effects in Animal Models

Given its classification as a group 2A carcinogen, it is likely that high doses of this compound could have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with enzymes like urethanase. Urethanase can degrade this compound, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being studied. Given its interactions with intracellular enzymes like urethanase, it is likely that this compound can be transported to various parts of the cell .

Subcellular Localization

Given its interactions with intracellular enzymes like urethanase, it is likely that this compound can be found in various compartments or organelles within the cell .

Properties

IUPAC Name

ethyl carbamate
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InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
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InChI Key

JOYRKODLDBILNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N
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Molecular Formula

C3H7NO2, Array
Record name URETHANE
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Related CAS

26680-22-8
Record name Carbamic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID9021427
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Molecular Weight

89.09 g/mol
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Physical Description

Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER.
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Boiling Point

360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

198 °F (NTP, 1992), 92 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200
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Density

0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98
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Vapor Density

3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Mechanism of Action

The clonal origin of pulmonary tumors by treatment with the chemical carcinogens, urethane and 4-nitroquinoline-1-oxide, were verified by PGK-isozyme mosaicism in DS strain mice. Six pulmonary tumors (12.5%) in 48 mice treated with urethane, and one (3.4%) in 23 mice treated with 4-nitroquinoline 1-oxide, were observed respectively. A single band, either PGK-la or PGK-lb occurred in two out of 7 tumors; and 5 remaining tumors showed either band la and lb associated with a trace band of the other isozyme. Though traces of stromal element and/or blood cells seem to be mixed among the neoplastic tissue, the pulmonary tumor could have originated from a single cell, when one takes into account the significantly higher expression in one band., The suitability of urethane anesthesia for physiopharmacological investigations is reviewed. Total dose administered and route of administration are recognized as factors having a great influence on both resting parameters and biological responses to drugs. A peculiar characteristic of urethane is represented by its ability to induce a surgical plane of anesthesia without affecting neurotransmission in various subcortical areas and the peripheral nervous system. This makes urethane a suitable general anesthetic nervous systems and accounts for the preservation of a number of reflex responses in urethane anesthetized animals., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, ... Urethane potentiated the functions of neuronal nicotinic acetylcholine, gamma-aminobutyric acid(A), and glycine receptors, and it inhibited N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner. At concentrations close to anesthetic 50% effective concentration, urethane had modest effects on all channels tested. ... A large concentration of urethane exerts marked effects on all channels., For more Mechanism of Action (Complete) data for ETHYL CARBAMATE (7 total), please visit the HSDB record page.
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Color/Form

Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene

CAS No.

51-79-6
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Record name ETHYL CARBAMATE
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Melting Point

118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C
Record name URETHANE
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Record name Urethane
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
C1 -C7 alkyllithium
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
amine
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
alkyllithium
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
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Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
57.2 g
Type
reactant
Reaction Step Five
Quantity
43 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Via a powder metering device, 25 parts of 1,5-bis(ethoxycarbonylamino)naphthalene were fed at a rate of 450 liters per liter of reaction volume an hour into a tube reactor filled with zinc shavings and heated to 350° C. A pressure of 1 millibar to 3 millibars was maintained in the separating reactor. The escaping decomposition gases were fractionally condensed. In a first water-cooled vessel, 14 parts of 1,5-naphthalene diisocyanate (NDI) were obtained (80.5 theoretical percent relative to feed urethane). The melting point was 129° C. to 132° C.
Quantity
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Synthesis routes and methods IV

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
[Compound]
Name
246.7
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urethane
Reactant of Route 2
Reactant of Route 2
Urethane
Reactant of Route 3
Reactant of Route 3
Urethane
Reactant of Route 4
Reactant of Route 4
Urethane
Reactant of Route 5
Reactant of Route 5
Urethane
Reactant of Route 6
Urethane
Customer
Q & A

Q1: Can polyurethane be used in medical device applications?

A1: Yes, polythis compound-based coatings derived from vegetable oils like castor oil offer a more environmentally friendly alternative to petrochemical-based materials. Research has focused on developing polythis compound composites with antimicrobial properties by incorporating chitosan and enhancing heat resistance with bentonite. []

Q2: How is the structure of these polythis compound composites characterized?

A2: Fourier Transform Infrared Spectra (FTIR) analysis is employed to identify the presence of specific chemical groups, like hydroxyl groups and this compound bonds. Thermal Gravimetric Analysis (TGA) assesses the heat resistance of the composites, while Scanning Electron Microscopy (SEM) reveals their morphology. []

Q3: Has a poly(carbonate urea) this compound polymer been developed for potential use in implantable biomaterials?

A3: Yes, a novel poly(carbonate urea) this compound polymer incorporating carboxylic acid groups has been synthesized. These carboxylic acid groups serve as "anchor" sites for attaching biological agents, potentially addressing the challenge of bioincompatibility often encountered with implantable polythis compound biomaterials. []

Q4: What are the key physical characteristics of this novel polythis compound?

A4: This poly(carbonate urea) this compound polymer demonstrates superior tensile strength and structural rigidity compared to control polyurethanes. It also exhibits minimal water uptake and low water vapor permeation. These properties, combined with its protein binding capabilities, make it promising for biomedical applications. []

Q5: Can lysine-derived this compound adhesives be used internally in surgical procedures?

A5: Yes, TissuGlu® Surgical Adhesive, a lysine-derived this compound adhesive, has received FDA approval for intracorporeal use. This adhesive effectively binds tissue layers, potentially minimizing the need for surgical drains and reducing associated patient discomfort and risks. []

Q6: How does the chemical structure of polythis compound elastomers influence their properties?

A6: The type of chain extender used in synthesizing polythis compound elastomers significantly impacts their properties. For instance, using a mixture of diol and glycerin as chain extenders can lead to improved properties, including enhanced stress-strain characteristics and flexibility. []

Q7: What role does the length of linear chains between cross-linking points play in polythis compound elastomers?

A7: The length of these chains influences the formation of hydrogen bonds between this compound groups. These hydrogen bonds contribute to the formation of physical networks that govern molecular mobility within the elastomer, ultimately influencing its mechanical properties. []

Q8: How does chemical cross-linking impact polythis compound elastomers?

A8: Chemical cross-linking in polythis compound elastomers disrupts the crystallinity of soft segments while improving stress properties. This process allows for tailoring the properties of elastomers to meet specific industrial requirements. []

Q9: Can polyisobutylene (PIB)-based this compound model networks be synthesized?

A9: Yes, novel PIB-based this compound model networks have been successfully synthesized using diphenylmethane diisocyanate (MDI) and three-arm star PIBs terminated with CH2OH end groups. []

Q10: What are the advantages of using PIB-based this compound model networks?

A10: These networks demonstrate excellent hydrolytic stability, minimal moisture absorption, and remarkable heat-aging stability, surpassing the performance of conventional polythis compound networks. []

Q11: Can polythis compound be recycled effectively?

A11: Yes, high-pressure steam treatment offers an environmentally friendly method for recycling polythis compound without using harsh chemicals or solvents. This process breaks down polythis compound into components like diamines and prepolymers that can be reused to create recycled polythis compound with comparable mechanical properties to the original material. []

Q12: Can a dual ester-urethane melt condensation methodology be used to synthesize thermoplastic polymers from amino acids?

A12: Yes, this novel methodology utilizes naturally abundant L-amino acids converted into dual functional ester-urethane monomers. This eco-friendly, solvent-free approach enables the production of high molecular weight poly(ester-urethane)s with tunable thermal properties. []

Q13: What are the performance characteristics of spray-applied polythis compound foam roofing systems?

A13: Extensive research has investigated the long-term performance of various spray-applied polythis compound foam roofing systems under different environmental conditions. Systems incorporating catalyzed silicones, moisture-curing silicones, acrylic emulsions, and catalyzed urethanes have exhibited excellent durability and weather resistance over extended periods. []

Q14: What factors influence the performance of these roofing systems?

A14: Foam density and the physical properties of the chosen coating system, such as adhesion, tensile strength, and wind-driven rain absorption, significantly impact the overall performance and longevity of spray-applied polythis compound foam roofing systems. []

Q15: How does this compound grout perform in challenging geotechnical conditions?

A15: this compound grouts have proven effective in improving ground conditions, particularly in applications like mountain tunneling. In-situ testing on weathered granite slopes and embankments has demonstrated the formation of solidified this compound blocks, effectively reinforcing the fissured ground. []

Q16: What factors influence the solidified shapes of this compound grout?

A16: The permeability and strength of the surrounding ground significantly influence the final shape of the solidified this compound grout. []

Q17: Can UV-curable fluorinated crosslinkable polythis compound-acrylates be used in marine antifouling coatings?

A17: Yes, research has focused on developing these coatings to prevent the accumulation of marine organisms on surfaces. The incorporation of heptadecafluorodecyl methacrylate (PFA) in these coatings increases contact angles and reduces surface tension, creating a less hospitable environment for algae and barnacles. []

Q18: What are the benefits of using B-stage this compound film adhesives in electronic applications?

A18: B-stage this compound films offer several advantages, including ease of handling, manufacturing friendliness, and elimination of mixing/measuring requirements. They exhibit good thermal conductivity, exceptional low-temperature performance, high compliance, and flexibility in cure schedules. These properties make them suitable for demanding electronic applications. []

Q19: How do these B-stage this compound adhesives address thermal management challenges in electronic devices?

A19: The high thermal conductivity of B-stage this compound adhesives effectively dissipates heat generated by electronic components, preventing overheating and ensuring optimal device performance. []

Q20: Are there alternatives to this compound anesthesia for chronic physiological experiments?

A21: While various anesthetic agents have been tested, finding a suitable alternative to this compound for chronic studies requiring reflex micturition has been challenging. Tiletamine-zolazepam, for example, preserves the reflex but has a short duration of action. Intravenous this compound infusion, on the other hand, has shown promise in maintaining stable anesthesia for extended periods while allowing for reflex micturition and stereotaxic procedures in rats. []

Q21: How does this compound affect sodium channels and action potentials in neurons?

A22: this compound exhibits a diverse range of effects on the central nervous system, impacting both inhibitory and excitatory ligand-gated channels. Studies have shown that this compound can reversibly inhibit sodium currents and action potentials in a concentration-dependent manner. []

Q22: What is the mechanism of this compound's effects on sodium channels?

A23: this compound can inhibit the peak amplitude of sodium currents, shift the activation curve towards more depolarized potentials, and prolong the recovery of sodium channels from inactivation. These effects contribute to the overall central nervous system depression observed with this compound anesthesia. []

Q23: Can modifying monensin, a polyether antibiotic, with this compound groups enhance its biological activity?

A24: Yes, converting monensin into this compound derivatives, particularly phenylurethanes, significantly enhances its antimicrobial activity. These derivatives exhibit increased activity against Gram-positive bacteria and demonstrate activity against Candida albicans and Penicillium digitatum, unlike monensin itself. []

Q24: Do these monensin this compound derivatives exhibit any other notable biological activities?

A25: Interestingly, some monensin this compound derivatives have shown activity against Plasmodium berghei, the parasite responsible for malaria. This finding highlights the potential of this compound modification in drug discovery and development. []

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